molecular formula C26H23N3O4 B10916403 N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide)

N,N'-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide)

Cat. No.: B10916403
M. Wt: 441.5 g/mol
InChI Key: AYFWMOYCTXGBJA-UHFFFAOYSA-N
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Description

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide) is a complex organic compound characterized by its unique structure, which includes a nitrobenzene core and two phenylcyclopropanecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide) typically involves a multi-step process. The initial step often includes the nitration of benzene to form nitrobenzene. The final step involves the formation of the carboxamide groups under specific reaction conditions, such as the use of amine reagents and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxamide groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-nitrobenzene-1,3-diyl)bis(2-phenylcyclopropanecarboxamide) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-nitro-3-[(2-phenylcyclopropanecarbonyl)amino]phenyl]-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C26H23N3O4/c30-25(21-14-19(21)16-7-3-1-4-8-16)27-18-11-12-24(29(32)33)23(13-18)28-26(31)22-15-20(22)17-9-5-2-6-10-17/h1-13,19-22H,14-15H2,(H,27,30)(H,28,31)

InChI Key

AYFWMOYCTXGBJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)C3CC3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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